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Compound of Interest

Compound Name:
(2-Aminophenyl)(pyrrolidin-1-

yl)methanone

Cat. No.: B184215 Get Quote

A Technical Guide to (2-Aminophenyl)
(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2-Aminophenyl)(pyrrolidin-
1-yl)methanone, a key chemical intermediate in synthetic and medicinal chemistry. The guide

details its chemical identity, physicochemical properties, a plausible synthetic route, and its

potential applications in research and development.

Chemical Identity and Structure
(2-Aminophenyl)(pyrrolidin-1-yl)methanone is an organic compound featuring an

aminobenzoyl group attached to a pyrrolidine ring. Its structure combines the functionalities of

an aromatic amine and a tertiary amide. The IUPAC name for this compound is (2-

aminophenyl)-pyrrolidin-1-ylmethanone.

The 2D and 3D structures are presented below:

(Image of the 2D structure of (2-Aminophenyl)(pyrrolidin-1-yl)methanone)

(Image of the 3D conformer of (2-Aminophenyl)(pyrrolidin-1-yl)methanone)
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Table 1: Chemical Identifiers

Identifier Value

CAS Number 52745-20-7

Molecular Formula C₁₁H₁₄N₂O

IUPAC Name (2-aminophenyl)-pyrrolidin-1-ylmethanone

Synonyms
2-(pyrrolidin-1-ylcarbonyl)aniline, 1-(2-

Aminobenzoyl)pyrrolidine[1]

InChI

InChI=1S/C11H14N2O/c12-10-6-2-1-5-

9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-

8,12H2

InChIKey AAHCONIDGZPHOL-UHFFFAOYSA-N

| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2N |

Physicochemical and Spectral Data
While this compound is commercially available, detailed experimental data is not extensively

reported in peer-reviewed literature. The following table summarizes available computed and

experimental properties.

Table 2: Physicochemical and Spectral Properties
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Property Value Data Type Source

Molecular Weight 190.24 g/mol Computed PubChem

XLogP3 1.7 Computed PubChem

Hydrogen Bond

Donors
1 Computed PubChem

Hydrogen Bond

Acceptors
2 Computed PubChem

Rotatable Bond Count 1 Computed PubChem

Exact Mass 190.110613074 Da Computed PubChem

Topological Polar

Surface Area
49.4 Å² Computed PubChem

Solubility
>28.5 µg/mL (at pH

7.4)
Experimental PubChem

Boiling Point No data available - -

Melting Point No data available - -

GC-MS
Major peaks at 120,

190 m/z
Experimental

PubChem,

SpectraBase

| IR Spectrum | KBr Wafer data available | Experimental | PubChem, SpectraBase |

Synthesis Protocol
The most common and direct synthetic route to (2-Aminophenyl)(pyrrolidin-1-yl)methanone
involves the reaction of isatoic anhydride with pyrrolidine. This reaction proceeds via

nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride,

leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the final

amide product.

This protocol is a representative procedure based on established chemical principles for this

type of reaction, as a specific peer-reviewed protocol for this exact compound is not readily
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available.

Materials:

Isatoic Anhydride (1.0 eq)

Pyrrolidine (1.1 eq)

Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

To a solution of Isatoic Anhydride in DMF, add Pyrrolidine dropwise at room temperature with

stirring.

The reaction mixture is then heated to a temperature between 80-100 °C. The reaction

progress is monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-

water.

The resulting precipitate is collected by vacuum filtration.

The crude product is washed with water and then purified, typically by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield (2-
Aminophenyl)(pyrrolidin-1-yl)methanone as a solid.

Visualizations
The following diagram illustrates the logical workflow for the synthesis of (2-Aminophenyl)
(pyrrolidin-1-yl)methanone from isatoic anhydride and pyrrolidine.
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Caption: Synthetic route to (2-Aminophenyl)(pyrrolidin-1-yl)methanone.

Applications in Drug Discovery and Development
(2-Aminophenyl)(pyrrolidin-1-yl)methanone is not typically an active pharmaceutical

ingredient itself but serves as a valuable building block in the synthesis of more complex,

biologically active molecules. The 2-aminobenzoyl moiety is a key pharmacophore found in a

variety of therapeutic agents.

Precursor for Heterocyclic Scaffolds: The compound is a precursor for the synthesis of

quinolinones and other fused heterocyclic systems. For example, derivatives have been
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used to create potent antitumor agents.[2]

Medicinal Chemistry Research: The structure is of interest in medicinal chemistry for

developing novel compounds targeting various receptors and enzymes. The pyrrolidine ring

is a common feature in many biologically active compounds, contributing to their

pharmacokinetic and pharmacodynamic profiles.

Fragment-Based Drug Design: As a fragment, it can be used in screening libraries for

fragment-based drug discovery (FBDD) to identify initial hits for therapeutic targets.

In summary, (2-Aminophenyl)(pyrrolidin-1-yl)methanone is a versatile intermediate whose

utility lies in its ability to be readily converted into more complex molecules with potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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